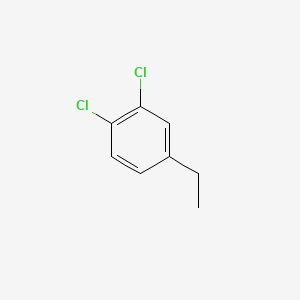

1,2-Dichloro-4-ethylbenzene

Vue d'ensemble

Description

1,2-Dichloro-4-ethylbenzene: is an organic compound with the molecular formula C8H8Cl2 . It is a derivative of benzene, where two chlorine atoms are substituted at the first and second positions, and an ethyl group is substituted at the fourth position. This compound is a colorless liquid with a characteristic aromatic odor. It is used in various chemical processes and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethylbenzene (ethylbenzene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves a multi-step process. Initially, ethylbenzene is chlorinated to form a mixture of mono- and dichlorinated products. The desired this compound is then separated and purified using distillation and other separation techniques to achieve the required purity levels.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The ethyl group (-CH₂CH₃) is an electron-donating, ortho/para-directing substituent, while chlorine atoms are electron-withdrawing but also ortho/para-directing. This creates competitive directing effects:

Benzyne Intermediate Formation

Heating with strong bases (e.g., NaNH₂, NH₃, 350°C) can induce dehydrohalogenation, generating a reactive benzyne intermediate. Subsequent trapping with nucleophiles yields substituted products:

Oxidation of the Ethyl Group

The ethyl side chain can undergo oxidation under acidic conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 100°C | 1,2-Dichloro-4-carboxybenzene |

| CrO₃, Acetic Acid | 80°C | 1,2-Dichloro-4-acetylbenzene (partial oxidation) |

The electron-withdrawing Cl groups slightly retard oxidation compared to toluene derivatives.

Hydrolysis and Functional Group Interconversion

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | NaOH (aq), Cu powder, 300°C | 2-Chloro-4-ethylphenol | Low (competing elimination) |

Thermal Stability and Byproduct Formation

At temperatures >227°C (boiling point ), decomposition occurs:

| Pathway | Products |

|---|---|

| Dechlorination | Ethylbenzene + HCl |

| Cracking | Chlorinated alkenes + benzene derivatives |

Applications De Recherche Scientifique

Scientific Research Applications

1,2-Dichloro-4-ethylbenzene has numerous applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis: It serves as a crucial intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for studying reaction mechanisms.

Biology

- Biochemical Studies: Researchers utilize this compound to investigate the effects of chlorinated aromatic compounds on biological systems. Studies have shown that such compounds can influence cellular processes and gene expression.

Medicine

- Pharmaceutical Development: Research on derivatives of this compound contributes to developing pharmaceuticals. Understanding its interaction with biological targets aids in drug design and efficacy studies.

Industry

- Production of Agrochemicals and Dyes: This compound is used in manufacturing agrochemicals and dyes, highlighting its importance in industrial chemistry.

Case Study 1: Environmental Impact Assessment

A study investigated the environmental effects of chlorinated aromatic compounds, including this compound. The findings indicated that these compounds could disrupt aquatic ecosystems due to their persistence and toxicity. Researchers emphasized the need for regulatory measures to mitigate environmental risks associated with such chemicals.

Case Study 2: Synthesis of Novel Pharmaceuticals

In a pharmaceutical research project, scientists synthesized new drug candidates using this compound as a starting material. The resulting compounds exhibited promising activity against specific cancer cell lines, demonstrating the compound's utility in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 1,2-Dichloro-4-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the ethyl group influence the reactivity and orientation of the compound in these reactions. The pathways involved include the formation of intermediate carbocations and subsequent nucleophilic attack, leading to the substitution of functional groups.

Comparaison Avec Des Composés Similaires

1,2-Dichloro-4-ethylbenzene can be compared with other similar compounds such as:

1,2-Dichlorobenzene: Lacks the ethyl group, making it less bulky and with different reactivity.

1,4-Dichloro-2-ethylbenzene: Has chlorine atoms at different positions, affecting its chemical behavior.

2,4-Dichloro-1-ethylbenzene: Similar structure but with chlorine atoms at different positions, leading to different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Activité Biologique

1,2-Dichloro-4-ethylbenzene is an aromatic compound with the molecular formula C8H8Cl2. It is primarily used in industrial applications, including as a solvent and in the synthesis of various chemicals. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks associated with exposure.

- Molecular Weight : 147.01 g/mol

- Boiling Point : Approximately 170 °C

- Solubility : Low solubility in water but soluble in organic solvents.

Biological Activity Overview

This compound exhibits various biological activities, particularly concerning its toxicological effects on human health and the environment. Its interactions with biological systems can lead to several adverse health outcomes.

Toxicological Profile

According to the ATSDR (Agency for Toxic Substances and Disease Registry), the compound has been associated with multiple health effects:

- Inhalation Exposure : Can lead to respiratory distress and neurological effects.

- Oral Exposure : May cause gastrointestinal irritation and systemic toxicity.

- Dermal Exposure : Can result in skin irritation and absorption leading to systemic effects.

Table 1: Health Effects of this compound

| Exposure Route | Health Effects |

|---|---|

| Inhalation | Respiratory issues, headaches |

| Oral | Nausea, vomiting, abdominal pain |

| Dermal | Skin irritation, allergic reactions |

The mechanisms by which this compound exerts its toxic effects include:

- Genotoxicity : Studies have indicated that dichlorobenzenes can induce DNA damage and mutations in various cell types, suggesting a potential carcinogenic risk.

- Endocrine Disruption : The compound may interfere with hormonal signaling pathways, leading to reproductive and developmental issues.

- Neurotoxicity : Evidence suggests that exposure can affect the central nervous system, potentially causing neurobehavioral changes.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

- Study on Reproductive Toxicity : A study published in Environmental Health Perspectives highlighted that chronic exposure to dichlorobenzenes resulted in decreased fertility rates in animal models.

- Neurotoxic Effects : Research from the Journal of Toxicology demonstrated that exposure to this compound led to significant impairments in motor function and cognitive abilities in rodent models.

Environmental Impact

This compound is persistent in the environment and can accumulate in soil and aquatic systems. Its degradation is slow, leading to long-term ecological risks. The compound is often detected in contaminated sites due to industrial activities.

Table 2: Environmental Persistence

| Medium | Estimated Half-life |

|---|---|

| Air | ~3 weeks |

| Water | 0.94 hours (shallow) to 60 days (deep) |

| Soil | Approximately 8 months |

Propriétés

IUPAC Name |

1,2-dichloro-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGWZWJDSQHXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288378 | |

| Record name | 3,4-Dichloroethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-59-2 | |

| Record name | 3,4-Dichloroethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloroethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.